1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine
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Overview
Description
1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine is a chemical compound with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol . It is characterized by a cyclopropane ring attached to a 3-fluorophenylmethyl group and an amine group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and cyclopropylamine.
Reaction Conditions: The reaction between 3-fluorobenzyl chloride and cyclopropylamine is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Chemistry: The compound serves as a building block in the synthesis of complex organic molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: It is employed in biological research to investigate the effects of fluorinated compounds on biological systems and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine can be compared with other similar compounds:
1-(3-Fluorophenyl)cyclopropan-1-amine: This compound shares a similar structure but lacks the methyl group attached to the cyclopropane ring.
1-(3-Chlorophenyl)methylcyclopropan-1-amine: This compound has a chlorine atom instead of a fluorine atom.
1-(3-Bromophenyl)methylcyclopropan-1-amine: Similar to the chlorinated derivative, this compound contains a bromine atom, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-2-8(6-9)7-10(12)4-5-10/h1-3,6H,4-5,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJCRLJQQGZDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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